![molecular formula C10H11NO4 B13569049 6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13569049.png)
6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that belongs to the class of nitroalkenes It features a benzodioxine ring system with a nitroethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves a multi-step processThe reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to isolate the desired compound.
化学反应分析
Types of Reactions
6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzodioxine derivatives.
科学研究应用
6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with molecular targets through its nitro and benzodioxine functional groups. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The benzodioxine ring system can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function.
相似化合物的比较
Similar Compounds
2-Nitroethylbenzene: Similar structure but lacks the benzodioxine ring.
2,3-Dihydrobenzo[b][1,4]dioxine: Lacks the nitroethyl substituent.
Nitroethylene: A simpler nitroalkene without the benzodioxine ring.
Uniqueness
6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the combination of the nitroethyl group and the benzodioxine ring system. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC 名称 |
6-(2-nitroethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H11NO4/c12-11(13)4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-2,7H,3-6H2 |
InChI 键 |
AMAVWOKDYDTRGR-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)CC[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


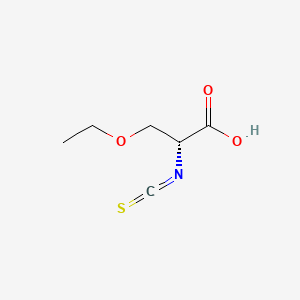
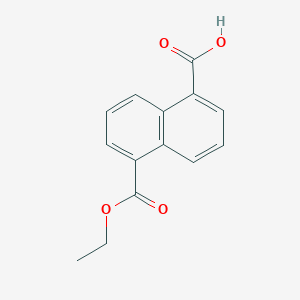
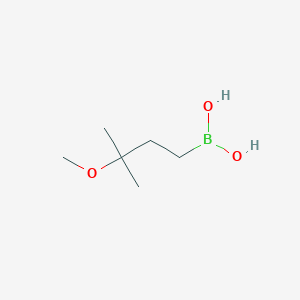
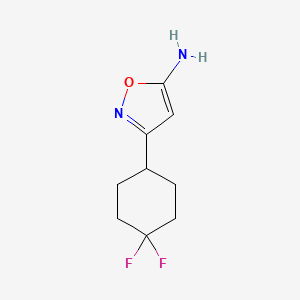
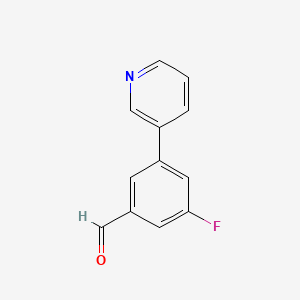
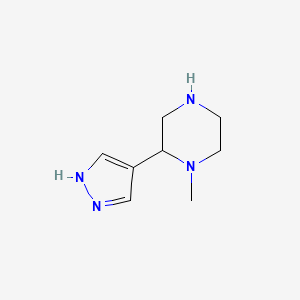
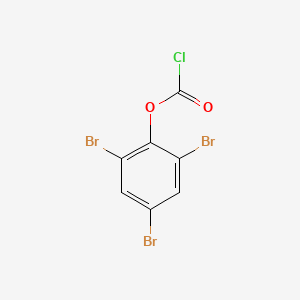
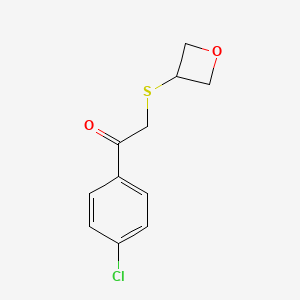

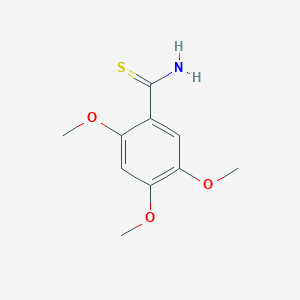
![2-((Tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13569020.png)
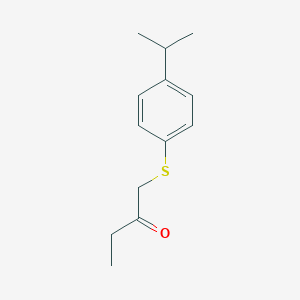
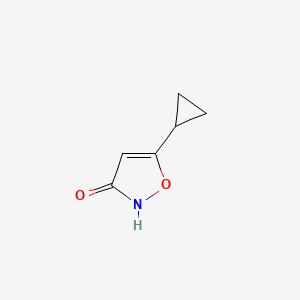
![methyl4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylatehydrochloride](/img/structure/B13569043.png)
